

Unraveling the Stereochemical Intricacies of Maceneolignan H: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maceneolignan H

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural elucidation and stereochemistry of **Maceneolignan H**, a neolignan isolated from the seeds of *Myristica fragrans*. This document provides a comprehensive overview of the analytical data and experimental methodologies employed to determine its complex three-dimensional architecture, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic and Physicochemical Characterization

The initial characterization of **Maceneolignan H** established it as a colorless oil. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined its molecular formula to be $C_{24}H_{30}O_7$.^[1] The optical activity of the molecule was confirmed by its specific rotation, a key indicator of its chiral nature.

Table 1: Physicochemical and Mass Spectrometry Data for **Maceneolignan H**

Parameter	Value	Reference
Appearance	Colorless oil	[2]
Molecular Formula	C ₂₄ H ₃₀ O ₇	[1]
Specific Rotation [α] ²⁰ D	-46.9 (c 0.02, CHCl ₃)	[2]
HR-EI-MS [M] ⁺	m/z 430.1991 (Calculated for C ₂₄ H ₃₀ O ₇ , 430.1991)	

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The cornerstone of the structural elucidation of **Maceneolignan H** lies in the detailed analysis of its 1D and 2D NMR spectra. The ¹H and ¹³C NMR data provide the foundational information regarding the carbon skeleton and the proton environments, while 2D NMR experiments such as COSY, HSQC, and HMBC reveal the connectivity and spatial relationships between different parts of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Maceneolignan H** (CDCl₃)

Position	δC (ppm)	δH (ppm), J (Hz)	Key HMBC Correlations	Key COSY Correlations
Ring A				
1	134.9			
2	111.4	6.87 (d, 1.3)	C-3, C-4, C-6	H-6
3	149.5			
4	148.8			
5	112.6	6.78 (d, 8.4)	C-1, C-3, C-4, C-6	H-6
6	120.0	6.83 (dd, 1.3, 8.4)	C-2, C-4, C-5	H-2, H-5
Propanoid Chain				
7	75.2	4.95 (d, 4.5)	C-8, C-9, C-1, C-2, C-6	H-8
8	83.5	4.30 (m)	C-7, C-9, C-1'	H-7, H-9
9	18.1	1.15 (d, 6.5)	C-7, C-8	H-8
Ring B				
1'	135.2			
2'	153.5			
3'	106.8	6.38 (s)	C-1', C-2', C-4', C-5'	
4'	137.6			
5'	106.8	6.38 (s)	C-1', C-3', C-4', C-6'	
6'	153.5			
Allyl Group				

7'	39.8	3.35 (d, 6.7)	C-1', C-2', C-6', C-8', C-9'	H-8'
8'	137.2	5.95 (m)	C-7', C-9'	H-7', H-9'
9'	115.8	5.08 (m)	C-7', C-8'	H-8'
Methoxy Groups				
3-OCH ₃	56.4	3.91 (s)	C-3	
4-OCH ₃	56.1	3.88 (s)	C-4	
2'-OCH ₃	56.2	3.84 (s)	C-2'	
6'-OCH ₃	56.2	3.84 (s)	C-6'	
Acetoxy Group				
-OCOCH ₃	170.1			
-OCOCH ₃	21.2	2.05 (s)	-OCOCH ₃	

Experimental Protocols

Extraction and Isolation

The dried seeds of *Myristica fragrans* (20.0 kg) were subjected to reflux extraction with methanol. The concentrated methanol extract was then suspended in distilled water and partitioned sequentially with n-hexane and ethyl acetate. The ethyl acetate extract was subjected to column chromatography on silica gel, followed by further purification using preparative HPLC to yield pure **Maceneolignan H**.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.^[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ H 7.26, δ C 77.16). Coupling constants (J) are reported in Hertz (Hz). High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer.

Structure Elucidation and Stereochemistry

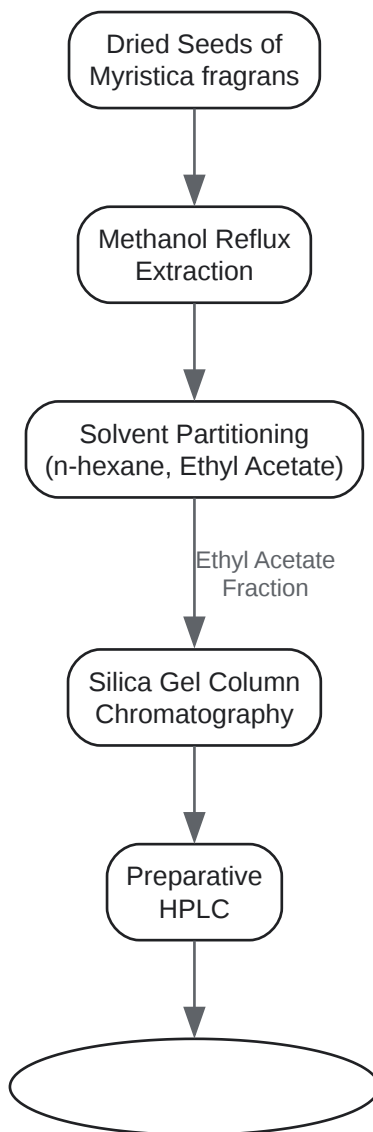
The planar structure of **Maceneolignan H** was established through the comprehensive analysis of its 1D and 2D NMR data. The ^1H -NMR spectrum showed characteristic signals for two aromatic rings, a propanoid side chain, an allyl group, and four methoxy groups. The connectivity of these fragments was determined using HMBC and COSY correlations as detailed in Table 2.

The stereochemistry of the C-7 and C-8 positions on the propanoid chain is a critical aspect of the structure of **Maceneolignan H**. The coupling constant between H-7 and H-8 ($J = 4.5 \text{ Hz}$) is indicative of a threo relative configuration. The negative specific rotation value ($[\alpha]^{20}_{\text{D}} = -46.9$) suggests a specific absolute configuration at these chiral centers, which, by comparison with related 8-O-4' neolignans, is proposed to be 7R, 8S.

Visualizations

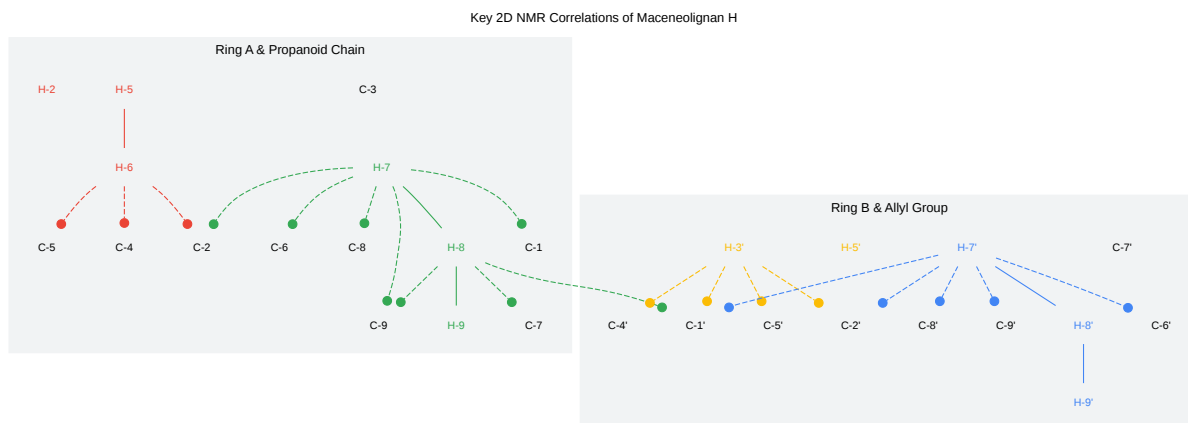
Experimental Workflow for Isolation

Isolation Workflow for Maceneolignan H

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Caption: Isolation workflow for **Maceneolignan H**.

Key HMBC and COSY Correlations for Structure Elucidation



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Caption: Key 2D NMR correlations for **Maceneolignan H**.

This guide provides a foundational understanding of the structure elucidation and stereochemistry of **Maceneolignan H**. Further research, including total synthesis and biological activity studies, will continue to build upon this essential structural information.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Unraveling the Stereochemical Intricacies of Maceneolignan H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934001#maceneolignan-h-structure-elucidation-and-stereochemistry]

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